2-Butenoyl isothiocyanate

Description

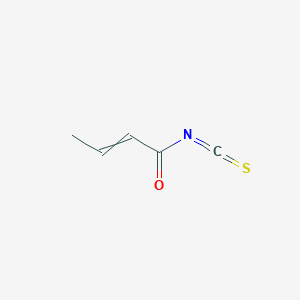

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NOS |

|---|---|

Molecular Weight |

127.17 g/mol |

IUPAC Name |

but-2-enoyl isothiocyanate |

InChI |

InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3 |

InChI Key |

GGYYXENTGJDZTN-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)N=C=S |

Canonical SMILES |

CC=CC(=O)N=C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butenoyl Isothiocyanate

Strategies Involving Primary Amine Precursors in 2-Butenoyl Isothiocyanate Synthesis

The most direct precursors to isothiocyanates are primary amines. For the synthesis of this compound, the corresponding primary amine is 2-butenamine (crotylamine). Modern synthetic methods have moved away from the highly toxic thiophosgene (B130339), favoring safer and more versatile reagents.

Direct Conversion via Thiocarbonyl Surrogates

The direct conversion of primary amines to isothiocyanates can be achieved using thiocarbonyl transfer reagents, which serve as safer alternatives to thiophosgene. One of the most common and effective surrogates is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). This reagent reacts with the primary amine, 2-butenamine, to form an intermediate thiourea (B124793), which upon heating or under specific reaction conditions, eliminates imidazole (B134444) to yield the desired this compound. The reaction is generally clean, and the byproducts are easily removed.

The general reaction proceeds by the nucleophilic attack of the amine on the thiocarbonyl carbon of TCDI, displacing one imidazole group. A second intramolecular or intermolecular attack then leads to the formation of the isothiocyanate and the second imidazole molecule.

Table 1: Thiocarbonyl Surrogates for Isothiocyanate Synthesis

| Thiocarbonyl Surrogate | Precursor | General Conditions | Key Advantages |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 2-Butenamine | CH₂Cl₂, Room Temp. to Reflux | Safer than thiophosgene, commercially available, clean reaction. |

| Dipyridyl-thionocarbonate (DPT) | 2-Butenamine | Varies | Alternative to TCDI. |

| In situ generated Thiocarbonyl Fluoride | 2-Butenamine | Various (e.g., from CF₃SiMe₃/S₈/KF) | Avoids handling of toxic thiophosgene; fast reactions. |

Utilization of Carbon Disulfide and Oxidative Conditions

A widely employed and versatile method for synthesizing isothiocyanates from primary amines involves a two-step, often one-pot, process utilizing carbon disulfide (CS₂). In this procedure, the primary amine, 2-butenamine, first reacts with CS₂ in the presence of a base (such as triethylamine (B128534) or DBU) to form an intermediate dithiocarbamate (B8719985) salt. This salt is then treated with a desulfurizing agent to induce elimination, affording the isothiocyanate.

A variety of desulfurizing agents have been developed to improve the efficiency, scope, and environmental profile of this reaction. The choice of reagent can be critical, especially for sensitive substrates.

Table 2: Common Desulfurizing Agents for Dithiocarbamate Decomposition

| Desulfurizing Agent | Base | Solvent | Typical Yields | Reference |

| Tosyl Chloride (TsCl) | Et₃N | CH₂Cl₂ | Good | |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP (cat.), Et₃N | Ethanol | Good to Excellent | |

| Hydrogen Peroxide (H₂O₂) | - | Biphasic | Good | |

| Propane phosphonic acid anhydride (B1165640) (T3P®) | Et₃N | CH₂Cl₂ | Good | |

| Carbon Tetrabromide (CBr₄) | DBU | Acetonitrile | Moderate to Excellent | |

| Sodium Persulfate (Na₂S₂O₈) | K₂CO₃ | Water | Satisfactory |

This method is highly adaptable and has been successfully applied to a wide range of alkyl and aryl amines, making it a suitable pathway for the synthesis of this compound.

Methodologies Employing Alternative Nitrogen Functional Group Precursors

To broaden the scope and functional group tolerance of isothiocyanate synthesis, methods have been developed that start from nitrogen-containing functional groups other than primary amines. These routes can offer advantages in terms of chemoselectivity.

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/Aza-Wittig reaction is a powerful method for converting azides into isothiocyanates. For the synthesis of this compound, the required precursor is 2-butenoyl azide (B81097). This acyl azide can be readily prepared from 2-butenoyl chloride and a source of azide, such as sodium azide.

The reaction sequence begins with the Staudinger reaction, where the acyl azide reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide (an iminophosphorane). This intermediate is not isolated but is immediately subjected to an Aza-Wittig reaction with carbon disulfide (CS₂). The aza-ylide attacks the CS₂, leading to a cycloadduct that fragments to release the isothiocyanate and triphenylphosphine sulfide. This one-pot procedure is particularly effective for synthesizing isothiocyanates bearing electron-withdrawing groups.

Table 3: Reaction Parameters for Tandem Staudinger/Aza-Wittig Synthesis

| Azide Precursor | Reagents | Solvent | Key Features |

| 2-Butenoyl azide | 1. PPh₃2. CS₂ | Anhydrous THF or CH₂Cl₂ | One-pot procedure, suitable for acyl isothiocyanates, avoids amine precursor. |

Fragmentation Reactions of Heterocyclic Precursors

Isothiocyanates can also be generated through the fragmentation of specific heterocyclic compounds. A notable example relevant to α,β-unsaturated isothiocyanates is the synthesis via 1,4,2-oxathiazole intermediates.

This method has been efficiently used for the synthesis of α-isothiocyanato-α,β-unsaturated esters, which are structurally related to this compound. The synthesis starts with a precursor that can generate a nitrile oxide in situ. This nitrile oxide then undergoes a [3+2] cycloaddition with a thiocarbonyl compound, such as thiourea, to form a heterocyclic intermediate (e.g., a 1,4,2-oxathiazole). Subsequent rearrangement or fragmentation of this heterocycle yields the desired α,β-unsaturated isothiocyanate. This approach has been adapted for both solution-phase and polymer-supported syntheses, the latter of which simplifies purification.

Another pathway involves the ring cleavage of certain N-heterocyclic compounds upon reaction with thiophosgene, which can yield isothiocyanate fragments. For instance, the reaction of some oxazole (B20620) or imidazole derivatives with thiophosgene can lead to hydrolytic cleavage and the formation of isothiocyanates.

Emerging Synthetic Routes from Non-Nitrogenous Starting Materials

Traditional syntheses of isothiocyanates often commence from primary amines (Type A reactions) or other nitrogen-containing functional groups (Type B reactions). However, recent advancements have seen a surge in interest in Type C reactions, which generate the isothiocyanate moiety from non-nitrogenous starting materials. These approaches are particularly innovative as they construct the C–N bond, offering novel disconnection strategies in retrosynthesis. The synthesis of isothiocyanates from non-nitrogenous substrates can be challenging, often facing competition from the formation of thermodynamically less stable thiocyanates.

The direct conversion of readily available hydrocarbons, such as olefins and compounds with activatable C-H bonds, into isothiocyanates represents a highly atom-economical and efficient strategy. Although still a developing field, several promising methodologies have been reported for the synthesis of isothiocyanates from these non-nitrogenous precursors.

Recent research has demonstrated the feasibility of C–H isothiocyanation through radical reactions. A notable example is the copper-catalyzed thiocyanation of benzylic C–H bonds, which yields benzyl (B1604629) thiocyanates that can be subsequently isomerized to the more stable benzyl isothiocyanates. This radical relay strategy shows broad substrate scope and high selectivity for benzylic positions. While this method has been demonstrated on benzylic C-H bonds, its principles could potentially be adapted for the allylic C-H bonds present in precursors to this compound.

Another approach involves the difunctionalization of alkenes. Electrochemical methods have been developed for the anodic thiocyanation and isothiocyanation of olefins. These reactions can produce a mixture of products, including vicinal di-thiocyanates and mixed hydroxy-thiocyanates, with the product distribution being dependent on the reaction conditions and the solvent system used. Catalyst-free methods, such as the reaction of styrenes with thiopyrrolidine-2,5-diones and trimethylsilyl (B98337) isothiocyanate, have also been shown to produce isothiocyanatoalkylthiation products.

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Isobutylbenzene | Cu(MeCN)4PF6, N-thiocyanatosuccinimide, 2,2,6,6-Tetramethylpiperidine 1-oxyl, Dichloromethane, 40 °C | 2-methyl-1-(thiocyanatomethyl)propane | 80 | |

| Stilbene | Electrochemical oxidation, NH4SCN, CH2Cl2/H2O | 1,2-diphenyl-1,2-bis(thiocyanato)ethane and others | Variable | |

| Styrene | Thiopyrrolidine-2,5-dione, Trimethylsilyl isothiocyanate, 90 °C | 2-isothiocyanato-1-phenylethyl-sulfide derivatives | Good |

Flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like isothiocyanates. The precise control over reaction parameters such as temperature, pressure, and residence time, coupled with enhanced safety for handling hazardous reagents, makes flow synthesis particularly suitable for generating potentially unstable compounds like this compound for immediate use in subsequent reactions.

A significant advantage of flow chemistry is the ability to perform multi-step sequences in a continuous, telescoped fashion, minimizing manual handling and purification of intermediates. For isothiocyanate synthesis, flow platforms have been developed for the rapid conversion of precursors such as chloroximes. In one such system, a flow stream of a chloroxime is passed through a heated reactor cartridge containing a mixture of two immobilized reagents: a weak base to generate the reactive nitrile oxide in situ, and a functionalized thiourea which acts as a sulfur source to trap the nitrile oxide and form the isothiocyanate. This method avoids the need for conventional work-up and purification.

The generation of isothiocyanate-functionalized aryllithiums has also been successfully achieved in a continuous-flow reactor, demonstrating that even highly reactive organometallic species bearing an isothiocyanate group can be handled safely and efficiently in flow. Such a strategy allows for the immediate reaction of the generated aryllithium with various electrophiles.

| Precursor | Flow Reactor Setup | Reagents/Conditions | Residence Time | Product | Yield (%) | Reference |

| Various Chloroximes | Glass reactor cartridge with immobilized reagents | Immobilized base and thiourea, Heated column | 10 min | Various Isothiocyanates | High | |

| Haloarenes | Microfluidic reactor | n-BuLi, THF, -78 °C to RT | Seconds | Isothiocyanate-substituted aryllithiums | N/A | |

| Acyl hydrazide | Flow reactor | NaNO2, HCl; then heat | Not specified | Isocyanate (via Curtius rearrangement) | High |

Chemoenzymatic and Biosynthetic Pathways for Isothiocyanate Scaffold Generation

Nature has evolved sophisticated enzymatic machinery for the synthesis of isothiocyanates. While the well-known pathway in plants involves the hydrolysis of glucosinolates (which are nitrogen-containing), alternative pathways starting from non-nitrogenous precursors have been discovered in other organisms. These natural strategies, along with the broader field of chemoenzymatic synthesis, offer novel and "green" approaches to the isothiocyanate scaffold.

A key biosynthetic pathway that does not rely on nitrogen-containing precursors like glucosinolates has been elucidated in bacteria and marine sponges. This pathway involves the enzymatic sulfur transfer onto isonitriles to form isothiocyanates. This transformation is catalyzed by rhodanese-like enzymes (thiosulfate:cyanide sulfurtransferases). These enzymes, which are also involved in cyanide detoxification, have been shown to be highly specific for their natural isonitrile substrates, indicating a recruitment of a ubiquitous detoxification enzyme for specialized metabolite biosynthesis. This discovery opens up possibilities for using these enzymes, or engineered variants, for the biocatalytic production of isothiocyanates from isonitrile precursors.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the flexibility of chemical synthesis, provides a powerful platform for creating complex, functionalized molecules. Enzymes can be used to perform specific modifications on a synthetic scaffold, or to construct a core structure which is then further elaborated chemically. For instance, enzymes like sortase A have been used for the site-specific ligation of peptides, which could be functionalized with an isothiocyanate group. Similarly, glycosyltransferases can be used to build complex carbohydrate structures that could be linked to an isothiocyanate-containing aglycone. While direct enzymatic synthesis of this compound has not been reported, these chemoenzymatic strategies represent advanced methodologies for the generation of novel and complex isothiocyanate-containing compounds.

| Enzymatic Approach | Enzyme(s) | Precursor(s) | Product | Key Finding | Reference |

| Biosynthesis | Rhodanese-like enzymes (e.g., RhdE) | Isonitriles, Thiosulfate | Isothiocyanates | Elucidates a bacterial pathway for ITC synthesis from non-nitrogenous precursors. | |

| Chemoenzymatic Ligation | Sortase A (SrtA) | Peptide with LPXTG motif, DNP-G5 | DNP-functionalized peptide | Site-specific modification of peptides which could carry an ITC moiety. | |

| Chemoenzymatic Glycosylation | Glycosyltransferases | UDP-sugars, Aglycone | Glycosides | Synthesis of complex glycosides which could be functionalized with an isothiocyanate. | |

| Trehalose Analogue Synthesis | Trehalose synthase (TreT) | UDP-glucose, Glucose analogues | Trehalose analogues | Enzymatic synthesis of modified disaccharides for various applications. |

Mechanistic Investigations and Reactivity Profiles of 2 Butenoyl Isothiocyanate

Nucleophilic Addition Reactions of the 2-Butenoyl Isothiocyanate Moiety

The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. Concurrently, the α,β-unsaturated carbonyl portion of this compound presents another electrophilic site at the β-carbon, which can undergo conjugate addition. The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

Reactions with Amine Nucleophiles: Formation of Thioureas

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of substituted thioureas. In the case of this compound, the amine's lone pair of electrons readily attacks the electrophilic carbon of the isothiocyanate group. This nucleophilic addition proceeds to form a stable thiourea (B124793) derivative. The reaction is typically rapid and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the final thiourea product. This process is highly chemoselective for the isothiocyanate group due to its greater electrophilicity compared to the carbonyl carbon of the butenoyl chain.

Table 1: Synthesis of Thiourea Derivatives from Isothiocyanates and Amines This table provides examples of reaction conditions for the synthesis of thioureas from various isothiocyanates and amines, illustrating the general applicability of this reaction.

| Isothiocyanate | Amine | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenyl isothiocyanate | Various amines | Dichloromethane or tert-butanol | Room Temperature | N,N'-Disubstituted thioureas | High | |

| Benzyl (B1604629) isothiocyanate | Piperazine derivatives | Dichloromethane | Room Temperature, 1h | Piperazine thioureas | - | |

| Alkyl/Aryl isothiocyanates | Primary amines | Aqueous medium | Room Temperature | Di- and trisubstituted thioureas | - |

Reactions with Thiol Nucleophiles: Formation of Dithiocarbamates

Thiols and their corresponding thiolates are potent nucleophiles that readily react with isothiocyanates to form dithiocarbamates. The reaction involves the attack of the sulfur nucleophile on the electrophilic carbon of the isothiocyanate moiety. This process is analogous to the reaction with amines and is also highly efficient. The resulting dithiocarbamate (B8719985) adducts are often stable compounds. It has been noted that isothiocyanates can be metabolized in biological systems through conjugation with glutathione, a thiol-containing tripeptide, to form dithiocarbamate conjugates.

The high nucleophilicity of the thiolate anion ensures a rapid reaction, often proceeding smoothly under mild conditions. This reactivity is a cornerstone of the "click chemistry" concept, where such reactions provide high yields and selectivity.

Reactions with Oxygen-Based Nucleophiles

The reaction of isothiocyanates with oxygen-based nucleophiles, such as water and alcohols, is generally less facile than with amine or thiol nucleophiles. The addition of water to an isothiocyanate leads to the formation of an unstable dithiocarbamic acid intermediate, which can subsequently decompose. Similarly, alcohols can add to the isothiocyanate group to form thiocarbamates. These reactions often require harsher conditions or catalysis to proceed at a reasonable rate. In the context of this compound, the competitive reactivity of the α,β-unsaturated system would need to be considered under such conditions.

Stereochemical Aspects of Nucleophilic Additions to this compound

The nucleophilic addition to the α,β-unsaturated system of this compound can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is governed by several factors, including the geometry of the double bond (E/Z isomerism) and the steric and electronic properties of both the substrate and the attacking nucleophile.

For nucleophilic additions to the carbonyl group or conjugate additions to the double bond, the approach of the nucleophile can occur from two different faces of the planar system, potentially leading to a mixture of diastereomers or enantiomers. The Felkin-Ahn model is often used to predict the stereochemical course of nucleophilic attack on α-chiral carbonyl compounds, although the principles can be extended to understand the facial selectivity in other systems. The presence of existing stereocenters in the nucleophile or the use of chiral catalysts can induce high levels of stereoselectivity in the addition products.

Cycloaddition Chemistry Involving this compound

The conjugated π-system of this compound makes it a versatile component in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic frameworks.

Formation of Five-Membered Heterocyclic Ring Systems

This compound can participate as a dienophile or a dipolarophile in cycloaddition reactions to form five-membered heterocyclic rings. For instance, in [3+2] cycloaddition reactions, the isothiocyanate group or the α,β-unsaturated carbonyl system can react with 1,3-dipoles such as nitrones, azides, or nitrile oxides. These reactions provide a direct route to a variety of five-membered heterocycles containing nitrogen, sulfur, and oxygen atoms. The regioselectivity and stereoselectivity of these cycloadditions are controlled by the frontier molecular orbitals of the reacting species. The versatile reactivity of isothiocyanates has been harnessed in the synthesis of diverse N-heterocycles, including 1,2,4-thiadiazoles and 2-imino thiazolines.

Table 2: Examples of [3+2] Cycloaddition Components for Heterocycle Synthesis

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Nitrile Oxide | Alkene | Isoxazoline |

| Azomethine Ylide | Alkene | Pyrrolidine |

| Nitrone | Alkene | Isoxazolidine |

| Azide (B81097) | Alkyne | Triazole |

| Diazoalkane | Alkene | Pyrazoline |

Formation of Six-Membered Heterocyclic Ring Systems

Acyl isothiocyanates are versatile building blocks for the synthesis of various heterocyclic compounds, including those with six-membered rings. The reactivity of this compound, characterized by an α,β-unsaturated carbonyl system conjugated with the isothiocyanate group, allows it to participate in cycloaddition and cyclization reactions to form stable six-membered heterocycles such as pyrimidines, triazines, and oxazines.

The formation of these ring systems often involves the reaction of the acyl isothiocyanate with dinucleophilic reagents. For instance, reaction with amidines or guanidines can lead to the formation of substituted pyrimidine (B1678525) or triazine derivatives. The general synthetic approach involves the initial nucleophilic attack on the electrophilic carbonyl carbon or the central carbon of the isothiocyanate group, followed by an intramolecular cyclization that incorporates the atoms necessary to form the six-membered ring.

A key reaction type is the [4+2] cycloaddition (Diels-Alder reaction), where the α,β-unsaturated system of the 2-butenoyl group can act as a dienophile. Reaction with a suitable diene would lead to a cyclohexene (B86901) ring, which can be further functionalized. While the isothiocyanate group itself is not directly part of the dienophile in this specific mechanism, its electron-withdrawing nature activates the double bond for the cycloaddition.

Table 1: Examples of Six-Membered Heterocycles from Acyl Isothiocyanates

| Reactant with Acyl Isothiocyanate | Resulting Heterocyclic System |

|---|---|

| Amidines | Substituted Pyrimidines |

| Guanidines | Substituted Triazines |

| Enamines | Dihydropyridinone derivatives |

Mechanistic Pathways of Cycloaddition Reactions

The mechanistic pathways for cycloaddition reactions involving this compound are governed by the principles of pericyclic reactions and orbital symmetry. The compound can participate in various cycloaddition modes, primarily [4+2] and [3+2] cycloadditions, due to its conjugated π-electron system.

In a [4+2] cycloaddition, or Diels-Alder reaction, the 2-butenoyl fragment acts as the 2π-electron component (dienophile). The reaction with a 4π-electron component (a conjugated diene) proceeds through a concerted mechanism, forming two new sigma bonds and a six-membered ring in a single, stereospecific step. The regioselectivity and stereoselectivity are controlled by the frontier molecular orbitals (HOMO and LUMO) of the diene and the dienophile.

The isothiocyanate group itself can participate directly in [3+2] cycloaddition reactions with suitable 1,3-dipoles like nitrones or azides. In such cases, the C=N or C=S bond of the isothiocyanate acts as the 2π component. For example, the reaction with a nitrile oxide would yield a five-membered heterocyclic ring. The mechanism is also concerted and follows the principles of frontier molecular orbital theory to predict the regiochemical outcome. Lewis acid catalysis, for instance with Ytterbium triflate [Yb(OTf)₃], can be employed to accelerate these cycloaddition reactions and control their stereoselectivity.

This compound as an Acylating Agent

Acyl isothiocyanates are recognized as effective acylating agents, a reactivity that extends to this compound. The presence of the electron-withdrawing isothiocyanate group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This allows for the transfer of the 2-butenoyl group to various nucleophiles, such as alcohols, amines, and thiols.

The acylation process typically involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the thiocyanate (B1210189) anion (or its protonated form, isothiocyanic acid) yields the acylated product. This reactivity is fundamental in many synthetic applications, including the preparation of amides, esters, and thioesters that contain the α,β-unsaturated 2-butenoyl moiety. The reaction is often facilitated by a base, which deprotonates the nucleophile, increasing its reactivity.

Table 2: Acylation Reactions with this compound

| Nucleophile (Nu-H) | Product | Byproduct |

|---|---|---|

| Alcohol (R-OH) | 2-Butenoyl Ester (R-O-CO-CH=CH-CH₃) | HSCN |

| Amine (R-NH₂) | 2-Butenoyl Amide (R-NH-CO-CH=CH-CH₃) | HSCN |

This compound as a Thiocyanate Transfer Reagent

An important and somewhat unprecedented reactivity of acyl isothiocyanates is their ability to act as thiocyanate transfer reagents. This reaction allows for the transfer of the thiocyanate (-SCN) group to a substrate, typically an alkyl or benzylic halide. The process is generally mediated by a tertiary amine, such as N-methylimidazole.

The proposed mechanism involves the initial attack of the tertiary amine on the electrophilic carbonyl carbon of the this compound. This forms an acyl-ammonium intermediate and releases the thiocyanate anion. The liberated thiocyanate anion then acts as a nucleophile, displacing the halide from the alkyl or benzylic halide in an Sₙ2 reaction to form the corresponding alkyl thiocyanate. The efficiency of this transfer is dependent on the nature of the substrate; for instance, it is more effective with substrates where the proton on the carbon bearing the leaving group is less acidic.

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are a cornerstone of efficient organic synthesis. Isothiocyanates are valuable components in MCRs due to their versatile reactivity. this compound can be incorporated into MCR strategies to generate complex molecular scaffolds that contain the structural elements of all reactants.

For example, in an Ugi-type or Passerini-type reaction, the isothiocyanate can serve as the isonitrile equivalent after a suitable transformation or participate directly, reacting with an aldehyde, an amine, and a carboxylic acid. The α,β-unsaturated system of the 2-butenoyl group can also participate in subsequent or tandem reactions, such as intramolecular cyclizations, after the initial MCR has taken place. This allows for the rapid construction of diverse and complex heterocyclic libraries. The reactivity of the isothiocyanate group, combined with the dienophilic nature of the butenoyl chain, offers multiple avenues for its use in designing novel MCRs.

Electrochemical Transformations of the Isothiocyanate Functional Group

The electrochemical behavior of the isothiocyanate functional group (-NCS) presents opportunities for unique chemical transformations. While specific studies on the electrochemical transformations of this compound are not extensively documented, the general reactivity of isothiocyanates and related functional groups can be considered. Electrochemical methods can induce either reduction or oxidation of the functional group.

Electrochemical reduction of the isothiocyanate group could potentially lead to various products depending on the reaction conditions, such as the electrode material, solvent, and supporting electrolyte. Plausible reduction pathways could involve the formation of thioformamides or, under more forcing conditions, cleavage of the C-N or C-S bonds.

Conversely, electrochemical oxidation could activate the isothiocyanate group towards nucleophilic attack or induce cyclization reactions. For instance, anodic oxidation might generate a radical cation intermediate that could react with other functional groups within the molecule or with external nucleophiles present in the electrolyte solution. Such electrochemical strategies offer a green and reagent-free alternative to traditional chemical methods for modifying the isothiocyanate functionality.

Computational Chemistry and Theoretical Studies on 2 Butenoyl Isothiocyanate

Quantum Chemical Characterization of 2-Butenoyl Isothiocyanate Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule like this compound. These methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's three-dimensional structure and the behavior of its electrons.

The structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. The α,β-unsaturated nature of the butenoyl group, combined with the linear but flexible isothiocyanate moiety, suggests the existence of several stable or metastable conformations.

Computational studies on analogous molecules, such as crotonaldehyde (B89634) and allyl isothiocyanate, have successfully identified multiple conformers. For crotonaldehyde, which shares the 2-butenoyl core, trans-s-trans and trans-s-cis conformers are known to exist, with the trans-s-trans being the most stable. Similarly, for allyl isothiocyanate, at least two distinct conformers resulting from rotation around the C-C and C-N single bonds have been identified and characterized using both microwave spectroscopy and quantum chemical calculations at the B3LYP and MP2 levels of theory.

For this compound, a conformational analysis would likely be performed by systematically rotating the dihedral angles of the C-C, C-C(O), and C-N bonds. Each resulting geometry would be optimized to find its minimum energy structure. The expected stable conformers would primarily differ in the orientation of the carbonyl group relative to the C=C double bond (s-cis or s-trans) and the rotation around the C-NCS bond.

Table 1: Predicted Stable Conformers of this compound and Their Analogues This table is illustrative, based on findings for analogous compounds.

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C-C-N=C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| s-trans-anti | ~180° | ~180° | 0.00 (most stable) |

| s-cis-anti | ~0° | ~180° | > 1.0 |

| s-trans-syn | ~180° | ~90° | > 2.0 |

| s-cis-syn | ~0° | ~90° | > 3.0 |

The geometric parameters (bond lengths, bond angles) for the most stable conformer would be calculated. By analogy with allyl isothiocyanate, the C-N=C angle is expected to be significantly bent, likely around 150-160 degrees. The conjugation in the butenoyl moiety will influence the bond lengths, with the C-C single bond having some double-bond character and being shorter than a typical C-C single bond.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For an α,β-unsaturated carbonyl compound, the HOMO is typically a π-orbital with significant electron density on the C=C double bond, making this site susceptible to electrophilic attack. The LUMO, conversely, is a π* orbital with large coefficients on the carbonyl carbon and the β-carbon of the double bond. This distribution makes these sites susceptible to nucleophilic attack. The isothiocyanate group (-N=C=S) is a powerful electron-withdrawing group, which would lower the energies of both the HOMO and LUMO compared to a simple unsaturated ketone.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational methods can precisely calculate the energies of these orbitals. For this compound, the LUMO is expected to be delocalized over the entire conjugated C=C-C=O system and the N=C=S group, offering multiple sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents expected values based on typical α,β-unsaturated systems.

| Molecular Orbital | Energy (eV) | Expected Location of Highest Density |

|---|---|---|

| LUMO | -2.0 to -3.0 | β-carbon, Carbonyl Carbon, Isothiocyanate Carbon |

| HOMO | -6.5 to -7.5 | C=C double bond, Isothiocyanate Sulfur |

| HOMO-LUMO Gap | 4.0 to 5.0 | - |

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

For this compound, the ESP surface would show negative potential (typically colored red or yellow) around the carbonyl oxygen and the sulfur atom of the isothiocyanate group, indicating these are regions of high electron density and are likely sites for hydrogen bonding or attack by electrophiles. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms and, significantly, near the carbonyl carbon and the β-carbon, confirming their electrophilic nature. The ESP analysis provides a visual representation of the information gleaned from FMO theory and helps in predicting non-covalent interactions.

Elucidation of Reaction Mechanisms for this compound via Computational Methods

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including the short-lived, high-energy species that are difficult to observe experimentally.

For any proposed reaction of this compound, such as its reaction with a nucleophile (e.g., an amine or a thiol), computational methods can identify the transition state (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

The process involves proposing a reaction pathway and then using algorithms (like the QST3 method in Gaussian) to locate the saddle point on the potential energy surface that connects reactants and products. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (energy barrier) of the reaction. Studies on the reactions of other isothiocyanates have successfully used DFT methods like B3LYP to calculate these barriers.

Table 3: Hypothetical Reaction Energy Profile for the Addition of a Nucleophile to this compound This table illustrates the type of data generated from transition state calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Nucleophile attacking the β-carbon | +15 to +25 |

| Intermediate | Enolate intermediate | -5 to -15 |

| Products | Final adduct | -20 to -40 |

Many reactions proceed through one or more intermediates, which are local minima on the potential energy surface. For example, the Michael addition of a nucleophile to the β-carbon of this compound would first form a tetrahedral or enolate intermediate.

Reaction Electronic Flux Analysis

The Reaction Electronic Flux (REF), also known as chemical electronic flux, is a powerful conceptual tool derived from Density Functional Theory (DFT) for the analysis of chemical reactions. It allows for a detailed characterization of the electronic activity, such as bond formation and breaking, that occurs as a reaction progresses along its intrinsic reaction coordinate. The REF quantifies the net flow of electronic charge during a reaction, providing a clear picture of whether electronic activity is driven by spontaneous or non-spontaneous processes. For a given reaction, the REF profile can reveal crucial details about the mechanism, indicating, for example, that bond formation may drive the electronic activity up to the transition state, after which bond breaking dominates.

While specific REF studies on this compound are not available in the current literature, the methodology can be applied to understand its reactivity. For instance, in a hypothetical nucleophilic addition reaction to the isothiocyanate carbon, an REF analysis could precisely determine the sequence of electronic events. It would show how the electronic flux from the nucleophile initiates the C-N bond formation and how this, in turn, drives the electronic rearrangement within the N=C=S group. Analysis of the REF profile would pinpoint the exact stages along the reaction coordinate where electronic activity is most significant, clarifying whether the process is dominated by the initial attack or the subsequent electronic reorganization. This approach has been successfully used to elucidate mechanisms in various reactions, including nucleophilic substitutions and proton transfers.

Simulation of Intermolecular Interactions Involving this compound

Hydrogen Bonding Preferences and Strengths

Hydrogen bonding plays a critical role in the behavior of molecules in biological and chemical systems. Computational studies are ideally suited to determine the preferred sites of hydrogen bonding and to quantify the strength of these interactions. For this compound, the primary hydrogen bond acceptor sites would be the sulfur and nitrogen atoms of the isothiocyanate group and the oxygen atom of the carbonyl group.

Theoretical studies on related isothiocyanates provide a strong basis for predicting the behavior of the 2-butenoyl derivative. For example, computational and spectroscopic studies on cyclohexyl isothiocyanate in a complex with water have shown that the water molecule preferentially forms a hydrogen bond with the sulfur atom (O-H···S). Similar studies on methyl isothiocyanate also indicate that the sulfur atom is a significant hydrogen bond acceptor. The strength and nature of these bonds can be quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT), which dissect the interaction energy into electrostatic, dispersion, and other components.

For this compound, a computational study would likely reveal a competition between the carbonyl oxygen and the isothiocyanate's sulfur atom as the primary hydrogen bond acceptor site. The table below illustrates hypothetical interaction energies for this compound with a water molecule, based on typical values for similar compounds.

Table 1: Illustrative Hydrogen Bond Interaction Energies for this compound with Water

| Interacting Site on this compound | Hydrogen Bond Type | Calculated Interaction Energy (kcal/mol) |

| Carbonyl Oxygen (C=O) | O-H···O | -4.5 to -5.5 |

| Isothiocyanate Sulfur (C=S) | O-H···S | -3.0 to -4.0 |

| Isothiocyanate Nitrogen (C=N) | O-H···N | -2.5 to -3.5 |

Note: These values are illustrative and represent typical ranges for such interactions as determined by computational methods.

Non-Covalent Interactions

Beyond hydrogen bonds, other non-covalent interactions (NCIs) such as van der Waals forces, dipole-dipole interactions, and π-stacking are crucial for understanding molecular recognition and self-assembly. The Non-Covalent Interaction (NCI) index, based on the reduced density gradient (RDG), is a computational visualization tool that identifies and characterizes these weak interactions in 3D space.

In studies of benzyl (B1604629) isothiocyanate complexed with β-cyclodextrin, NCI analysis revealed that the stability of the complex is primarily due to weak van der Waals interactions between the molecule and the cavity of the host. For this compound, an NCI analysis would be invaluable for understanding its interactions with biological targets like proteins. Such an analysis could map the attractive and repulsive forces between the isothiocyanate and the amino acid residues of a binding pocket. For example, a molecular dynamics study on allyl isothiocyanate found that its stable attachment to soy protein was driven by electrostatic (dipole-dipole) interactions with polar residues. Similar weak interactions, including C-H···O and S···O contacts, have been identified as important for the assembly of metal-isothiocyanate complexes. A computational study on this compound would likely identify a complex interplay of van der Waals forces and electrostatic interactions governing its binding behavior.

Application of Advanced Computational Methodologies

Density Functional Theory (DFT) and Post-Hartree-Fock Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to investigate the electronic structure, geometry, vibrational frequencies, and reaction mechanisms of molecules like this compound. For instance, DFT calculations using functionals like B3LYP have been employed to study the antioxidant activity of various isothiocyanates by calculating parameters such as bond dissociation enthalpy (BDE).

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, provide higher accuracy by more explicitly including electron correlation effects, which are approximated in DFT. These methods are often considered the "gold standard" for calculating accurate energies and properties, albeit at a significantly higher computational expense. They are particularly important for systems where DFT might fail, such as in describing dispersion interactions or certain excited states. In a study of allyl isothiocyanate, both DFT and MP2 methods were used to map the potential energy surface and identify stable conformers.

A comprehensive computational study of this compound would utilize both DFT and post-Hartree-Fock methods to build a complete picture of its properties, as illustrated in the hypothetical data table below.

Table 2: Comparison of Hypothetical Properties of this compound Calculated by Different Methods

| Property | DFT (B3LYP/6-311G**) | MP2/aug-cc-pVTZ |

| Dipole Moment (Debye) | 3.15 D | 3.30 D |

| HOMO-LUMO Gap (eV) | 4.8 eV | 5.5 eV |

| C=O Vibrational Frequency (cm⁻¹) | 1715 cm⁻¹ | 1725 cm⁻¹ |

| -N=C=S Asymmetric Stretch (cm⁻¹) | 2090 cm⁻¹ | 2105 cm⁻¹ |

Note: This table contains hypothetical data generated for illustrative purposes to show the typical differences observed between DFT and post-Hartree-Fock levels of theory.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum mechanical methods like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, diffusion, and binding events on a nanosecond to microsecond timescale.

Advanced Spectroscopic Characterization of 2 Butenoyl Isothiocyanate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in a molecule and probing its conformational landscape.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The absorption frequencies are characteristic of specific bond types and functional groups, making IR spectroscopy an excellent method for qualitative functional group analysis. For 2-butenoyl isothiocyanate, the IR spectrum is dominated by strong absorptions corresponding to its three primary functional moieties: the isothiocyanate group (-N=C=S), the carbonyl group (C=O), and the carbon-carbon double bond (C=C).

The most prominent and diagnostic band in the spectrum is the very strong and broad absorption arising from the asymmetric stretching vibration of the isothiocyanate group, typically appearing in the 2000-2200 cm⁻¹ region . The conjugated carbonyl group gives rise to a strong, sharp absorption band generally found between 1670 and 1780 cm⁻¹ . The alkene C=C stretching vibration is also present, though typically of medium intensity, in the 1640–1680 cm⁻¹ range . Studies on related organoisothiocyanates using matrix isolation IR spectroscopy suggest that while multiple conformers can exist, often one is energetically preferred at low temperatures . For this compound, rotational isomers around the C-C and C-N single bonds are possible, which could lead to multiple, closely spaced bands for certain vibrations, although this may not be resolved at room temperature.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | ~2100 | Very Strong, Broad |

| Carbonyl (C=O) | Stretch | ~1715 | Strong |

| Alkene (C=C) | Stretch | ~1660 | Medium |

| Vinylic C-H (=C-H) | Stretch | ~3050 | Medium |

| Aliphatic C-H (-CH₃) | Stretch | 2850–2960 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR absorption depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that symmetric, non-polar bonds that are weak or silent in the IR spectrum produce strong signals in the Raman spectrum.

For this compound, the symmetric stretch of the isothiocyanate group and the C=C double bond stretch are expected to be particularly strong and well-defined in the Raman spectrum, providing a clear vibrational fingerprint . The C=O stretch also gives a strong Raman signal. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. For instance, while the asymmetric -N=C=S stretch is the dominant feature in the IR, the symmetric stretch would be more prominent in the Raman, offering confirmatory evidence of the functional group. Computational studies on related molecules have shown that density functional theory (DFT) calculations can accurately predict both IR and Raman spectra, aiding in the assignment of complex vibrational modes .

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Symmetric Stretch | ~1350 | Strong |

| Alkene (C=C) | Stretch | ~1660 | Strong |

| Carbonyl (C=O) | Stretch | ~1715 | Strong |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | ~2100 | Medium-Weak |

| Vinylic C-H (=C-H) | Stretch | ~3050 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each magnetically active nucleus in a molecule.

¹H and ¹³C NMR Chemical Shift Assignments

¹H (proton) NMR spectroscopy reveals the number of chemically distinct protons, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). For (E)-2-butenoyl isothiocyanate, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl group and the two vinylic protons. The vinylic protons would appear as complex multiplets due to coupling to each other (J-coupling) and to the methyl protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. A key feature in the ¹³C NMR spectrum of this compound is the signal for the isothiocyanate carbon (-N=C =S). Studies on analogous compounds like allyl isothiocyanate have shown this carbon resonates around 130-133 ppm and the signal is often significantly broadened . This broadening is attributed to fast structural dynamics and the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus, which can make the signal appear "near-silent" or difficult to observe . The carbonyl carbon is the most deshielded, appearing far downfield, while the sp² carbons of the alkene and the sp³ methyl carbon appear at characteristic chemical shifts .

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for (E)-2-Butenoyl Isothiocyanate

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

| 1 | -CH₃ | ~1.9 | ~18 | Doublet of doublets |

| 2 | =CH- | ~6.1 | ~125 | Multiplet |

| 3 | =CH- | ~7.0 | ~145 | Multiplet |

| 4 | C=O | - | ~165 | Carbonyl carbon |

| 5 | N=C=S | - | ~131 | Isothiocyanate carbon, often broad |

Note: Predicted values are based on data from analogous structures and general NMR principles.

Advanced 2D NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms within the molecular framework . Techniques such as COSY, HSQC, and HMBC are used to confirm the structure of this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting the methyl protons (H-1) with the adjacent vinylic proton (H-2), and a strong cross-peak between the two vinylic protons (H-2 and H-3), confirming the butenoyl fragment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals at ~1.9, ~6.1, and ~7.0 ppm to their corresponding carbon signals at ~18, ~125, and ~145 ppm, respectively.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the methyl protons (H-1) to the vinylic carbons C-2 and C-3.

Correlations from the vinylic proton H-2 to the carbonyl carbon (C-4).

A correlation from the vinylic proton H-3 to the carbonyl carbon (C-4).

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high precision, allowing for the calculation of the exact molecular formula. For this compound (C₅H₅NOS), the calculated monoisotopic mass is 127.00918 Da .

Electron ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing both ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that provides valuable structural information. The fragmentation of this compound is expected to be directed by its functional groups. The most likely initial cleavage occurs at the labile C-N bond adjacent to the carbonyl group, a common pathway for acyl compounds . This results in the formation of the highly stable crotonyl cation, which is often the base peak in the spectrum.

Table 4: Proposed Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 127 | [C₅H₅NOS]⁺ | C₅H₅NOS | Molecular Ion (M⁺) |

| 99 | [C₄H₅NS]⁺ | C₄H₅NS | Loss of Carbon Monoxide (•CO) from M⁺ |

| 69 | [C₄H₅O]⁺ | C₄H₅O | Cleavage of C4-N bond; loss of •NCS |

| 58 | [NCS]⁺ | NCS | Isothiocyanate cation |

| 41 | [C₃H₅]⁺ | C₃H₅ | Loss of Carbon Monoxide (CO) from [C₄H₅O]⁺ |

This comprehensive spectroscopic analysis, combining vibrational, nuclear magnetic resonance, and mass spectrometric data, allows for the complete and unambiguous characterization of this compound, providing a solid foundation for further studies of its chemical properties and reactivity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous identification of this compound by providing its exact mass, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas.

The chemical formula for this compound is C₅H₅NOS. The exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| Sulfur | ³²S | 31.972071 |

Based on these values, the theoretical exact mass of the [M]⁺ ion of this compound is calculated to be 127.01428 Da. In a typical HRMS analysis, such as one employing Ultra-High-Performance Liquid Chromatography coupled with a high-resolution mass spectrometer (UPLC-HRMS), this exact mass would be used to identify the compound with high confidence.

In addition to the parent ion, HRMS can also analyze the fragmentation patterns of this compound. While a detailed experimental fragmentation study for this specific compound is not widely published, general fragmentation pathways for isothiocyanates can be predicted. Common fragmentation would involve cleavage of the bonds adjacent to the isothiocyanate group, leading to the formation of characteristic fragment ions. The high mass accuracy of HRMS allows for the determination of the elemental composition of these fragments, further corroborating the structure of the parent molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₅H₅NOS]⁺ | 127.01428 |

| [M-NCS]⁺ | [C₄H₅O]⁺ | 69.03350 |

| [M-CO]⁺ | [C₄H₅NS]⁺ | 99.01427 |

Microwave Spectroscopy for Precise Rotational Constants and Conformational Equilibria

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia of a molecule with exceptional precision. These moments of inertia are directly related to the molecule's geometry, including bond lengths and angles.

For this compound, which is an asymmetric top molecule (possessing three different moments of inertia), its microwave spectrum would be complex, consisting of many absorption lines. The analysis of this spectrum would yield the three rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule.

Due to the presence of single bonds, this compound can exist in different conformations (rotamers). Each conformer would have a unique set of rotational constants and therefore a distinct rotational spectrum. By analyzing the relative intensities of the spectral lines corresponding to different conformers, it is possible to determine their relative abundances and thus the conformational equilibria of the molecule.

Table 3: Theoretical Application of Microwave Spectroscopy to this compound

| Spectroscopic Parameter | Information Obtained |

| Rotational Constants (A, B, C) | Precise molecular structure (bond lengths and angles) |

| Relative Spectral Line Intensities | Conformational populations and energy differences |

| Centrifugal Distortion Constants | Information on the rigidity of the molecular framework |

| Dipole Moment Components | Magnitude and orientation of the molecular dipole moment |

Quantitative Spectroscopic Methods for this compound Analysis

A general and sensitive method for the quantitative analysis of isothiocyanates, which is applicable to this compound, involves a cyclocondensation reaction with 1,2-benzenedithiol (B97157). In this reaction, the electrophilic carbon atom of the isothiocyanate group reacts with the two sulfhydryl groups of 1,2-benzenedithiol to form a cyclic product, 1,3-benzodithiole-2-thione (B1218078), and releases the corresponding amine.

This reaction product, 1,3-benzodithiole-2-thione, has a strong ultraviolet (UV) absorbance at a wavelength of 365 nm, with a molar absorptivity (ε) of approximately 23,000 M⁻¹cm⁻¹. This allows for the sensitive spectrophotometric quantification of the original isothiocyanate. The concentration of this compound in a sample can be determined by measuring the absorbance of the reaction mixture at 365 nm and applying the Beer-Lambert law.

To enhance sensitivity and specificity, the 1,3-benzodithiole-2-thione product can be separated and quantified using high-performance liquid chromatography (HPLC) with a UV detector. This approach allows for the determination of isothiocyanate concentrations at the picomole level.

Table 4: Parameters for Quantitative Analysis of this compound

| Analytical Method | Reagent | Product | Detection Wavelength (λmax) | Molar Absorptivity (ε) |

| UV-Vis Spectrophotometry | 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | 365 nm | ~23,000 M⁻¹cm⁻¹ |

Structure Reactivity and Structure Mechanism Relationships of 2 Butenoyl Isothiocyanate

Influence of the Butenoyl Moiety on Isothiocyanate Reactivity

The reactivity of 2-butenoyl isothiocyanate is uniquely shaped by the combination of its two key functional groups: the isothiocyanate (-N=C=S) group and the butenoyl group (CH₃-CH=CH-C=O-). The isothiocyanate group itself is an electrophilic species, susceptible to nucleophilic attack at the central carbon atom. However, the presence of the butenoyl group, an α,β-unsaturated carbonyl system, introduces an additional and highly significant electrophilic center.

This butenoyl system is a classic Michael acceptor. The conjugation of the carbon-carbon double bond with the carbonyl group polarizes the molecule, creating a partial positive charge not only at the carbonyl carbon but also at the β-carbon (the carbon atom adjacent to the double bond and further from the carbonyl group). This electronic arrangement makes the molecule susceptible to 1,4-conjugate addition, commonly known as the Michael addition. In this reaction, a nucleophile attacks the β-carbon, leading to a cascade of electron rearrangement that ultimately results in addition across the double bond.

Therefore, the butenoyl moiety confers a dual-electrophilic nature upon the molecule. Nucleophiles can potentially attack either the isothiocyanate carbon or the β-carbon of the butenoyl system. The preferred pathway is often dictated by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. This dual reactivity is a critical aspect of its chemistry, setting it apart from simpler alkyl or aryl isothiocyanates. The high reactivity of related compounds like (E)-2-butenoyl chloride, which also features the α,β-unsaturated carbonyl system, underscores the activating nature of this moiety.

Electronic and Steric Effects of Substituents on the 2-Butenoyl System

Introducing substituents onto the 2-butenoyl system allows for the fine-tuning of the molecule's reactivity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of a substituent on the butenoyl backbone significantly alters the electrophilicity of the Michael acceptor.

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the butenoyl system (e.g., nitro, cyano, halide groups) enhance the partial positive charge on the β-carbon. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack, thereby increasing the rate of Michael addition.

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density (e.g., alkyl, methoxy (B1213986) groups) reduce the partial positive charge at the β-carbon. This diminishes the electrophilicity of the Michael acceptor and consequently slows down the rate of conjugate addition.

Steric Effects: The size and spatial arrangement of substituents can also play a crucial role. Bulky substituents placed near the β-carbon or the carbonyl group can physically impede the approach of a nucleophile. This steric hindrance can dramatically decrease the reaction rate, even if the electronic effects are favorable. The selectivity of reactions is often a balance between these electronic and steric factors. For instance, a very bulky but electronically favorable substituent might lead to a slower reaction than a smaller, less electronically favorable one.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are powerful tools used to develop mathematical models that correlate a compound's chemical structure with its observed reactivity. For this compound and its derivatives, QSRR can provide predictive insights into how structural modifications will affect reaction rates.

A typical QSRR model is a linear equation that links the logarithm of a rate constant (log k) to a set of calculated structural parameters, known as descriptors. log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

These descriptors can quantify various molecular properties:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, or energies of frontier molecular orbitals (HOMO/LUMO).

Steric Descriptors: van der Waals radius, molecular volume, or specific steric parameters like Taft's Eₛ.

Topological Descriptors: Parameters that describe molecular shape and branching.

Table 1: Hypothetical QSRR Data for Michael Addition to Substituted 2-Butenoyl Isothiocyanates

| Substituent (at C4) | Hammett Constant (σ) | Steric Parameter (Eₛ) | Observed log(k) |

| -H | 0.00 | 1.24 | -4.50 |

| -CH₃ | -0.17 | 0.00 | -4.85 |

| -Cl | 0.23 | 0.25 | -4.10 |

| -NO₂ | 0.78 | 0.50 | -3.20 |

| -OCH₃ | -0.27 | 0.69 | -5.05 |

This table is illustrative. The values are hypothetical and serve to explain the QSRR concept.

Deriving Mechanistic Insights from Systematic Structural Variations

Systematically altering the structure of this compound and observing the resulting changes in reaction rate and product distribution is a fundamental strategy for elucidating reaction mechanisms. By isolating the effects of individual structural changes, chemists can deduce the nature of the transition state in the rate-determining step.

For example, consider the Michael addition of a thiol to a series of 4-substituted 2-butenoyl isothiocyanates. If a clear trend emerges where electron-withdrawing substituents accelerate the reaction, it strongly implies that negative charge is accumulating in the butenoyl portion of the molecule during the transition state. This observation would be consistent with a mechanism where the rate-determining step is the nucleophilic attack of the thiolate anion on the β-carbon, forming a resonance-stabilized enolate intermediate.

Conversely, if substituents on the nucleophile were varied, and electron-donating groups on the nucleophile were found to increase the rate, this would indicate that the nucleophile's ability to share its electrons is critical in the transition state. This systematic approach provides powerful evidence to support or refute proposed mechanistic pathways.

Application of Hammett and Brönsted Correlations in this compound Reactivity Studies

Linear Free-Energy Relationships (LFERs), such as the Hammett and Brönsted equations, are cornerstone tools in physical organic chemistry for quantitatively studying reaction mechanisms.

Hammett Correlations

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic reactant to the rate constant of the unsubstituted reactant (k₀) through substituent (σ) and reaction (ρ) constants. While the butenoyl group is not aromatic, the principles can be extended to substituents on a reacting aromatic nucleophile or to systems where the butenoyl group is attached to an aromatic ring.

For the reaction of various substituted phenoxides with this compound, a Hammett plot of log(k) versus the σ constant of the phenoxide substituent would be generated.

A negative ρ value would indicate that a positive charge is developing (or a negative charge is being lost) at the reaction center in the transition state. For the nucleophile, this means that electron-donating groups, which stabilize the developing positive charge on the attacking atom, accelerate the reaction.

A positive ρ value indicates that a negative charge is developing.

The magnitude of ρ reveals the sensitivity of the reaction to electronic effects. A large ρ value suggests a significant charge buildup in the transition state and a mechanism with a high degree of bond formation/cleavage at that stage.

Table 2: Illustrative Hammett Data for the Reaction of Substituted Thiols with this compound

| Thiol Substituent (para-) | σₚ Value | Rate Constant k (M⁻¹s⁻¹) | log(k) |

| -OCH₃ | -0.27 | 0.05 | -1.30 |

| -CH₃ | -0.17 | 0.11 | -0.96 |

| -H | 0.00 | 0.25 | -0.60 |

| -Cl | 0.23 | 0.80 | -0.10 |

| -NO₂ | 0.78 | 15.8 | 1.20 |

This table is illustrative. A plot of log(k) vs σₚ would yield the reaction constant ρ.

Brönsted Correlations

The Brönsted catalysis equation, log(k) = β * pKa + C, relates the rate constant of a reaction to the pKa of the acidic or basic catalyst or reactant. For this compound, one could study its reaction with a series of nucleophiles of the same class, such as variously substituted anilines. A plot of log(k) against the pKa of the conjugate acid of the aniline (B41778) (the anilinium ion) would yield a Brönsted plot.

The value of the Brönsted coefficient, β, typically ranges from 0 to 1 and provides insight into the structure of the transition state. A large β value (close to 1) suggests that the transition state closely resembles the products, with significant bond formation between the nucleophile and the electrophile. A small β value (close to 0) implies an early transition state that looks more like the reactants.

Cross-Interaction Constant Analysis for Understanding Coupled Substituent Effects

Cross-interaction constant (CIC) analysis is a more sophisticated LFER technique used to probe the nuances of transition state structures. It examines how the electronic effect of a substituent on one reactant (e.g., the nucleophile) is influenced by the substituent on the other reactant (e.g., the electrophile).

The analysis involves measuring a series of Hammett ρ values. For instance, one would determine the Hammett ρ value for the reaction of a set of substituted nucleophiles with an unsubstituted this compound. Then, the process is repeated with a substituted this compound, yielding a new ρ value. This is done for several different substituted electrophiles.

The cross-interaction constant, ρxy, is then determined from the slope of the plot of the Hammett ρ values for the nucleophile (ρx) against the Hammett σ constants for the electrophile's substituents (σy).

ρx = ρx(y=H) + ρxy * σy

The magnitude and sign of ρxy provide detailed mechanistic information. It is often considered to be inversely proportional to the distance between the two substituent sites in the transition state. A large ρxy value suggests a compact transition state where the two reaction centers are close, while a small value suggests a looser, more separated transition state. This can help distinguish between different possible reaction pathways, such as a concerted mechanism versus a stepwise mechanism with a distinct intermediate.

Applications of 2 Butenoyl Isothiocyanate As an Advanced Chemical Building Block

Utilization in the Synthesis of Complex Nitrogen- and Sulfur-Containing Heterocycles

The dual reactivity of 2-butenoyl isothiocyanate makes it a powerful synthon for the construction of diverse heterocyclic systems containing both nitrogen and sulfur atoms. The isothiocyanate group is a well-established precursor for various heterocycles, while the conjugated double bond offers additional reaction pathways, such as cycloadditions and conjugate additions.

Isothiocyanates are known to be key intermediates in the synthesis of sulfur-containing heterocycles. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles, initiating cyclization cascades. For instance, reactions with dinucleophiles can lead to the formation of five- or six-membered rings.

General strategies for the synthesis of nitrogen- and sulfur-containing heterocycles often involve multicomponent reactions where an isothiocyanate is a key reactant. These reactions are highly efficient in building molecular complexity from simple starting materials in a single step. For example, the reaction of isothiocyanates with α-haloketones and amines or amides is a classic method for the synthesis of thiazoles. While specific examples with this compound are not extensively documented, its structure suggests its suitability for such transformations.

The presence of the butenoyl moiety introduces the possibility of [4+2] (Diels-Alder) and 1,3-dipolar cycloaddition reactions, where the double bond acts as a dienophile or dipolarophile. This allows for the construction of six-membered rings and various five-membered heterocyclic systems, respectively. The isothiocyanate group can then be subsequently transformed to introduce further complexity.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | General Synthetic Approach | Potential Reactants with this compound |

| Thiazoles | Hantzsch-type synthesis | α-Halocarbonyl compounds and an amine/ammonia source |

| Thiadiazoles | Cyclocondensation | Hydrazines or hydrazides |

| Pyrimidines | Condensation with a three-carbon unit | Amidines, urea, or thiourea (B124793) derivatives |

| Triazines | Cycloaddition or condensation | Amidines, guanidines |

Role in the Development of Novel Organic Materials and Polymers

The isothiocyanate functional group can be utilized in the synthesis of novel organic materials and polymers. The reactivity of the -N=C=S group allows for its incorporation into polymer backbones or as a pendant functional group for post-polymerization modification.

One potential application lies in the synthesis of polythioureas. The reaction of a diisothiocyanate with a diamine is a common method for preparing polythioureas, which are polymers known for their good thermal stability and mechanical properties. While this compound is a monoisothiocyanate, it could be used to cap polymer chains or to introduce a reactive handle for further functionalization.

Furthermore, the vinyl group in this compound could potentially undergo polymerization through radical or other mechanisms, leading to polymers with pendant isothiocyanate groups. These functionalized polymers could then be used in a variety of applications, such as in the development of functional coatings, adhesives, or as platforms for solid-phase synthesis.

The development of novel organic materials often relies on the design of molecules with specific electronic and photophysical properties. The conjugated system of this compound, while simple, could be extended through synthetic modifications to create chromophores or other photoactive moieties for incorporation into larger material architectures.

Derivatization Chemistry of the Isothiocyanate Group for Functional Group Transformations

The isothiocyanate group is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable handle in multi-step synthesis. The electrophilic carbon atom of the isothiocyanate is the primary site of reactivity.

A common transformation of isothiocyanates is their reaction with primary or secondary amines to form thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions. The resulting thiourea can be a stable final product or an intermediate for further transformations. For instance, thioureas can be converted to guanidines.

Reaction with alcohols or thiols can also occur, although generally under more specific conditions or with catalysis. The reaction with water leads to the formation of an unstable dithiocarbamic acid, which can decompose to an amine and carbonyl sulfide. The pH of the reaction medium can influence the outcome of reactions with nucleophiles containing both amine and thiol groups.

Table 2: Key Derivatization Reactions of the Isothiocyanate Group

| Reagent | Product | Functional Group Transformation |

| Primary/Secondary Amine | Thiourea | -N=C=S → -NH-C(=S)-NHR |

| Water (hydrolysis) | Amine | -N=C=S → -NH₂ |

| Alcohols | Thiocarbamate | -N=C=S → -NH-C(=S)-OR |

| Thiols | Dithiocarbamate (B8719985) | -N=C=S → -NH-C(=S)-SR |

These transformations allow for the introduction of diverse functionalities into a molecule that was initially functionalized with this compound.

Potential in Advanced Protecting Group Strategies in Complex Molecule Synthesis

The isothiocyanate group has been explored as a protecting group for amines in the synthesis of complex molecules, such as in sialic acid chemistry. Its utility as a protecting group stems from its stability under a range of reaction conditions and the possibility of its selective removal or transformation into other functional groups.

The isothiocyanate group can be introduced by reacting a primary amine with a thiocarbonylating agent. Once in place, it is generally stable to acidic and some basic conditions, allowing for chemical modifications at other parts of the molecule. The removal of the isothiocyanate group to regenerate the amine can be achieved under specific conditions, for example, through treatment with a reducing agent or via a multi-step sequence involving conversion to a thiourea followed by cleavage.

An attractive feature of using the isothiocyanate as a protecting group is the potential for its in-situ derivatization into other useful functionalities at a late stage in a synthesis. As mentioned in the previous section, it can be readily converted to a thiourea, which can then be further modified. This "protecting-group-to-functional-group" strategy is highly valuable in streamlining complex synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 2-butenoyl isothiocyanate in complex biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity for volatile compounds like isothiocyanates. Derivatization with amines (e.g., benzylamine) can stabilize reactive isothiocyanate groups prior to analysis. For non-volatile derivatives, reverse-phase HPLC coupled with UV detection (λ = 240–280 nm) is effective .

- Validation : Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects and ensure reproducibility. Calibration curves should span physiologically relevant concentrations (1–100 µM) .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Synthetic Strategy : Use a two-step approach: (1) synthesize 2-butenoyl chloride via reaction of 2-butenoic acid with thionyl chloride, and (2) react with ammonium thiocyanate in anhydrous acetone under nitrogen to form the isothiocyanate.

- Critical Parameters : Control temperature (<0°C) during thiocyanate addition to prevent polymerization. Monitor reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile : The compound is prone to hydrolysis in aqueous environments (half-life <24 hours at pH 7.4). Store in anhydrous solvents (e.g., acetonitrile) at −80°C under inert gas (argon).

- Degradation Analysis : Use NMR (¹H and ¹³C) to detect hydrolysis products like 2-butenoic acid and thiourea derivatives. Quantify degradation kinetics using Arrhenius plots under accelerated stability conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Experimental Design :

- Dose-Response Variability : Perform parallel assays using standardized cell lines (e.g., HEK293, HepG2) with matched passage numbers and culture conditions.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell-specific signaling pathways (e.g., Nrf2/Keap1 vs. NF-κB).

- Data Normalization : Use viability assays (MTT, ATP luminescence) corrected for baseline metabolic activity .

Q. What experimental approaches are suitable for elucidating the electrophilic reactivity of this compound with biological nucleophiles?